molecular formula C14H15NO3 B13685231 (R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione

(R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione

Cat. No.: B13685231
M. Wt: 245.27 g/mol
InChI Key: UKNKEVVZJPNQQB-UHFFFAOYSA-N
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Description

(R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione is a chiral pyrrolidinetrione derivative characterized by three carbonyl groups within a five-membered nitrogen-containing ring. Its structure includes a 4,4-dimethyl substitution on the pyrrolidine backbone and a 1-phenylethyl group at the N1 position, which confers stereochemical specificity (R-configuration). Pyrrolidinetriones are analogues of tetramic acid, a scaffold prevalent in natural products and pharmacologically active compounds . The additional carbonyl groups in such derivatives enhance their ability to interact with biological targets, such as enzymes or receptors, by providing hydrogen-bonding or electron-deficient sites .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

4,4-dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione

InChI

InChI=1S/C14H15NO3/c1-9(10-7-5-4-6-8-10)15-12(17)11(16)14(2,3)13(15)18/h4-9H,1-3H3

InChI Key

UKNKEVVZJPNQQB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=O)C(C2=O)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4,4-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione involves several steps. One common synthetic route includes the reaction of a suitable pyrrolidine derivative with a phenylethyl halide under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on pyrrolidinetrione derivatives significantly influence their reactivity, solubility, and bioactivity. Key comparisons include:

Compound Name Substituents Key Structural Features
(R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione 4,4-dimethyl, 1-(R)-phenylethyl Chiral center, bulky arylalkyl group
1-(β-Naphthyl)pyrrolidine-2,3,5-trione β-naphthyl Extended aromatic system
3-Benzoylpyrrolo[2,3-b]quinoxalin-2(4H)-one Benzoyl, fused quinoxaline Planar heterocyclic system with conjugated π-bonds
  • In contrast, the β-naphthyl substituent () offers enhanced aromaticity but may reduce solubility .
  • Carbonyl Positioning: Unlike pyrrolidine-2,3,4-triones (), the 2,3,5-trione arrangement in the target compound allows regioselective reactions, such as condensations with o-phenylenediamine to form fused quinoxaline systems .

Physicochemical Properties

  • Solubility : Derivatives like 1-(β-naphthyl)pyrrolidine-2,3,5-trione exhibit low solubility, complicating structural analysis via 2D NMR or X-ray crystallography . The target compound’s 4,4-dimethyl group may improve solubility compared to aromatic substituents.
  • Polymorphism : Some derivatives (e.g., 1-(β-naphthyl)pyrrolidine-2,3,5-trione) form multiple polymorphs, impacting crystallization and stability .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step protocols, such as cyclization of substituted pyrrolidine precursors. For example, halogenation (e.g., N-iodosuccinimide, NIS) followed by Suzuki-Miyaura cross-coupling with boronic acids (e.g., phenylboronic acid) can introduce aromatic groups . Optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst loading) is critical. For instance, Pd(PPh₃)₄ in toluene/EtOH/H₂O at 90–105°C enhances coupling efficiency . Monitoring intermediates via TLC or HPLC ensures stepwise progress.

Q. How can the stereochemical configuration (R-enantiomer) be confirmed experimentally?

  • Methodological Answer : Chiral HPLC or polarimetry are standard for enantiomeric purity assessment. Single-crystal X-ray diffraction (SC-XRD) is definitive for absolute configuration determination, as demonstrated for structurally analogous pyrrolidine-triones (e.g., 1-Phenyl-4-(triphenylphosphanylidene)-pyrrolidine-2,3,5-trione) . For SC-XRD, grow crystals in slow-evaporation setups (e.g., ethyl acetate/hexane) and refine data with software like SHELX .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl stretches (C=O) in the trione moiety (1650–1750 cm⁻¹) and C-H stretches from dimethyl/phenylethyl groups .
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the phenylethyl group’s aromatic protons appear at δ 7.2–7.4 ppm, while the pyrrolidine methyl groups resonate near δ 1.2–1.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . For example, styrylpyridine analogs were studied using DFT to explain charge-transfer interactions . Software like Gaussian or ORCA can simulate IR/NMR spectra for validation against experimental data .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example, NMR may show averaged signals for rapidly interconverting conformers, while SC-XRD captures static geometry . To resolve this, perform variable-temperature NMR or analyze crystal packing effects (e.g., hydrogen bonding) via Mercury software .

Q. How can substituent effects (e.g., dimethyl vs. phenyl groups) be systematically studied to modulate biological activity?

  • Methodological Answer : Design analogs via isosteric replacement (e.g., replacing dimethyl with diethyl or phenyl with fluorophenyl). Synthesize derivatives using parallel combinatorial chemistry, then evaluate bioactivity (e.g., enzyme inhibition assays). For example, substituent effects on pyrrolo[2,3-b]pyridines were explored to optimize structure-activity relationships (SARs) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral ligands in cross-coupling) preserves ee during scale-up. For instance, use (R)-BINAP-Pd complexes to control stereochemistry . Monitor ee via chiral HPLC and optimize catalyst recycling to reduce costs.

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